molecular formula C10H15NO4 B1296140 Diethyl 2-cyanopentanedioate CAS No. 7251-97-0

Diethyl 2-cyanopentanedioate

Cat. No. B1296140
CAS RN: 7251-97-0
M. Wt: 213.23 g/mol
InChI Key: CFYXWCUNWACGLA-UHFFFAOYSA-N
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Description

Diethyl 2-cyanopentanedioate is a chemical compound with the molecular formula C10H15NO4 . It has gained attention from researchers and industries due to its potential uses in various fields.


Molecular Structure Analysis

The molecular structure of Diethyl 2-cyanopentanedioate contains a total of 29 bond(s). There are 14 non-H bond(s), 3 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 2 ester(s) (aliphatic) and 1 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving Diethyl 2-cyanopentanedioate are complex and involve several steps. For example, one synthesis procedure involves the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature .

Scientific Research Applications

Carbon-Skeleton Rearrangement in Vitamin B12 Derivatives

Diethyl 2-acetylamino-2-methylpropanedioate, closely related to Diethyl 2-cyanopentanedioate, has been utilized in studies involving carbon-skeleton rearrangement. This compound coordinated to a hydrophobic vitamin B12 derivative bound to a lipid species in a bilayer membrane, undergoing rearrangement under photolysis conditions (Murakami et al., 1995).

Synthesis of Organic Compounds

Diethyl 3-oxopentanedioate, a variant of Diethyl 2-cyanopentanedioate, has been synthesized from anhydrous citric acid, demonstrating its role as an important intermediate in drug synthesis (Zang Yang-ling, 2008).

Stereospecific and Stereoselective Reactions

In stereospecific and stereoselective reactions, a reagent formed from diethyl azodicarboxylate reacted with alcohols and ethyl cyanoacetate to produce alkylated products, showing the chemical versatility of similar compounds (Kurihara et al., 1981).

Liquid Crystal Synthesis

The synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes for use in liquid crystals involved diethyl malonate as a starting material, highlighting its application in creating advanced materials (Liu Qian-feng, 2002).

properties

IUPAC Name

diethyl 2-cyanopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYXWCUNWACGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280182
Record name Diethyl 2-cyanopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-cyanopentanedioate

CAS RN

7251-97-0
Record name NSC15768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-cyanopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40280182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PBSDJ Lugtenburg - 2012
Number of citations: 0

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